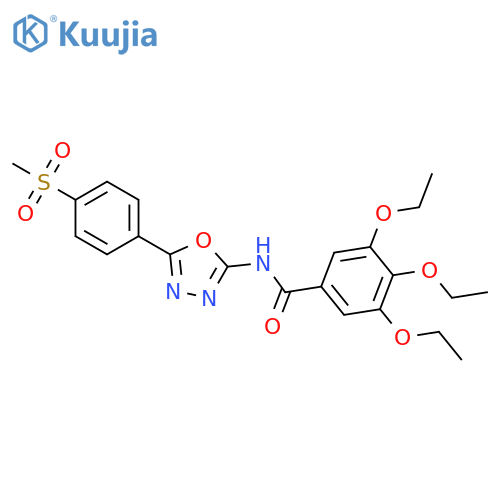Cas no 886913-65-1 (3,4,5-triethoxy-N-5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylbenzamide)

886913-65-1 structure
商品名:3,4,5-triethoxy-N-5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylbenzamide
CAS番号:886913-65-1
MF:C22H25N3O7S
メガワット:475.514804601669
CID:5476814
3,4,5-triethoxy-N-5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylbenzamide 化学的及び物理的性質
名前と識別子
-
- 3,4,5-triethoxy-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
- 3,4,5-triethoxy-N-5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylbenzamide
-
- インチ: 1S/C22H25N3O7S/c1-5-29-17-12-15(13-18(30-6-2)19(17)31-7-3)20(26)23-22-25-24-21(32-22)14-8-10-16(11-9-14)33(4,27)28/h8-13H,5-7H2,1-4H3,(H,23,25,26)
- InChIKey: HSSBQHVRJFQTPR-UHFFFAOYSA-N
- ほほえんだ: C(NC1=NN=C(C2=CC=C(S(C)(=O)=O)C=C2)O1)(=O)C1=CC(OCC)=C(OCC)C(OCC)=C1
3,4,5-triethoxy-N-5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylbenzamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2645-0849-5μmol |
3,4,5-triethoxy-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
886913-65-1 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2645-0849-5mg |
3,4,5-triethoxy-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
886913-65-1 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2645-0849-20mg |
3,4,5-triethoxy-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
886913-65-1 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
| Life Chemicals | F2645-0849-30mg |
3,4,5-triethoxy-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
886913-65-1 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
| Life Chemicals | F2645-0849-40mg |
3,4,5-triethoxy-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
886913-65-1 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
| Life Chemicals | F2645-0849-50mg |
3,4,5-triethoxy-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
886913-65-1 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
| Life Chemicals | F2645-0849-2μmol |
3,4,5-triethoxy-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
886913-65-1 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2645-0849-10μmol |
3,4,5-triethoxy-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
886913-65-1 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2645-0849-20μmol |
3,4,5-triethoxy-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
886913-65-1 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2645-0849-3mg |
3,4,5-triethoxy-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
886913-65-1 | 90%+ | 3mg |
$63.0 | 2023-05-16 |
3,4,5-triethoxy-N-5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylbenzamide 関連文献
-
Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
-
Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901
-
Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
-
Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
-
Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
886913-65-1 (3,4,5-triethoxy-N-5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylbenzamide) 関連製品
- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)
- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)
- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)
- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)
- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)
- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)
- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)
- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)
推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
